4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde
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Overview
Description
4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde, also known as 4-(1-Pyrrolidino)benzaldehyde, is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features a benzaldehyde moiety substituted with a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde involves the reaction of 1,4-dibromobutane with aniline in the presence of sodium sulfate to form N-phenylpyrrolidine. This intermediate is then reacted with dimethylformamide and phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-[2-(1-Pyrrolidinyl)ethyl]benzoic acid.
Reduction: 4-[2-(1-Pyrrolidinyl)ethyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzaldehyde moiety can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperidinyl)benzaldehyde: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring instead of a pyrrolidine ring.
4-(1H-Pyrazol-1-yl)benzaldehyde: Features a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO/c15-11-13-5-3-12(4-6-13)7-10-14-8-1-2-9-14/h3-6,11H,1-2,7-10H2 |
InChI Key |
ITIYRYKUMOWEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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